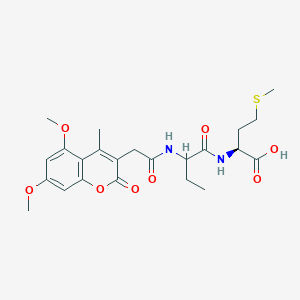![molecular formula C14H8F3N3O2 B12620807 2-(3-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 944580-86-3](/img/structure/B12620807.png)
2-(3-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves a [3+2] cycloaddition reaction. One common method uses pyridinium ylide and trifluoroacetonitrile as starting materials . The reaction conditions often include the use of 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor for trifluoroacetonitrile, which broadens the substrate scope of pyridinium ylides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable synthesis of similar compounds suggests that the process can be adapted for large-scale production using optimized reaction conditions and efficient catalytic systems .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation strategies have been employed for the functionalization of imidazo[1,2-a]pyridines.
Reduction: Reduction reactions can modify the nitro group to an amino group, altering the compound’s properties.
Common Reagents and Conditions
Common reagents include trifluoroacetonitrile, 2,2,2-trifluoroacetaldehyde O-(aryl)oxime, glyoxalic acid, and boronic acid. Reaction conditions vary but often involve mild temperatures and the use of catalysts or photocatalysts .
Major Products
Major products from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
2-(3-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action for 2-(3-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Trifluoromethyl imidazo[1,2-a]pyridine: Shares the trifluoromethyl group but lacks the nitrophenyl substitution.
3-Substituted imidazo[1,2-a]pyridines: Differ in the substituents at the C-3 position, affecting their reactivity and applications.
Uniqueness
2-(3-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both the nitrophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .
Propiedades
Número CAS |
944580-86-3 |
|---|---|
Fórmula molecular |
C14H8F3N3O2 |
Peso molecular |
307.23 g/mol |
Nombre IUPAC |
2-(3-nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H8F3N3O2/c15-14(16,17)12-5-2-6-13-18-11(8-19(12)13)9-3-1-4-10(7-9)20(21)22/h1-8H |
Clave InChI |
PEJZEOLCHJSIPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C(=N2)C=CC=C3C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


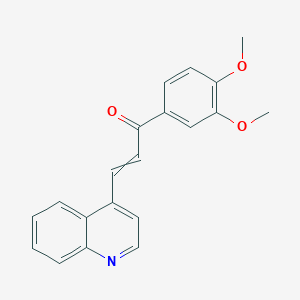

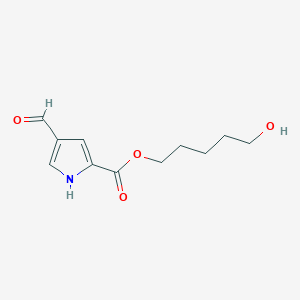
![(11S,12R,16S)-14-[4-chloro-3-(trifluoromethyl)phenyl]-11-(thiophene-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12620743.png)
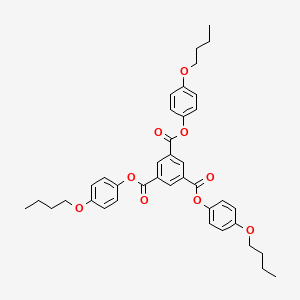
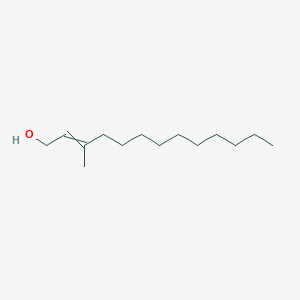
![2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-(2-phenylhydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12620755.png)
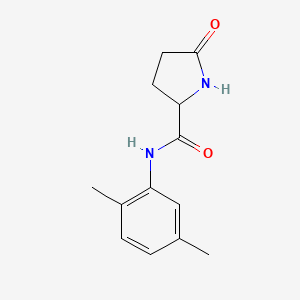
![2,7-Diazaspiro[3.5]nonane, 2-propyl-](/img/structure/B12620771.png)
![(1R,6S,7S,8R)-7,8-Dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol](/img/structure/B12620774.png)
![(2R,5R)-2-Methoxy-5-[(2R,5R)-5-methoxyoxolan-2-YL]oxolane](/img/structure/B12620789.png)
